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Introduction
The TAT-ANK peptide is a novel cell-penetrating peptide designed for targeted therapeutic

intervention, particularly in the context of cancer angiogenesis. It is a chimeric peptide

composed of two functional domains:

TAT Peptide: Derived from the Trans-Activator of Transcription (TAT) protein of the Human

Immunodeficiency Virus (HIV-1), this domain is a cell-penetrating peptide (CPP) that

facilitates the uptake of the entire peptide across the cell membrane.[1][2][3][4] The TAT

sequence is YGRKKRRQRRR.[5]

ANK Peptide: This domain is a sequence (QTLQAELLVVYGA) derived from the ankyrin

repeat domain of the G-protein coupled receptor kinase interacting protein-1 (GIT1).[5][6]

The ANK domain is crucial for the peptide's therapeutic action.

The TAT-ANK peptide functions by inhibiting the Dll4-Notch1 signaling pathway. It achieves

this by competitively binding to the Notch transcription repressor RBP-J, thereby preventing the

binding of the activated Notch1 intracellular domain (NICD).[5][7] This disruption of Notch

signaling has been shown to impair tumor angiogenesis, leading to a reduction in tumor size in

preclinical models.[5]

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15600150?utm_src=pdf-interest
https://www.benchchem.com/product/b15600150?utm_src=pdf-body
https://www.biotage.com/applications/streamline-peptide-synthesis-workflow
https://www.cellsignal.com/pathways/notch-signaling-pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC140667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7473451/
https://m.youtube.com/watch?v=oi6p0hPw4Z4
https://www.benchchem.com/product/b15600150?utm_src=pdf-body
https://m.youtube.com/watch?v=oi6p0hPw4Z4
https://pmc.ncbi.nlm.nih.gov/articles/PMC5063406/
https://www.benchchem.com/product/b15600150?utm_src=pdf-body
https://m.youtube.com/watch?v=oi6p0hPw4Z4
https://www.researchgate.net/figure/TAT-ANK-inhibited-Dll4-Notch1-signalling-a-b-Human-umbilical-vein-endothelial-cells_fig2_356387953
https://m.youtube.com/watch?v=oi6p0hPw4Z4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Efficacy of TAT-ANK in Human Umbilical Vein
Endothelial Cells (HUVECs)
The following tables summarize the quantitative effects of TAT-ANK on the expression of Dll4

and Hey1 (a downstream target of Notch signaling) in HUVECs.

Table 1: Dose-Dependent Inhibition of Dll4 and Hey1 mRNA Expression by TAT-ANK

TAT-ANK Concentration
(µM)

Relative Dll4 mRNA
Expression (Fold Change)

Relative Hey1 mRNA
Expression (Fold Change)

0 (Control) 1.0 1.0

10 ~0.8 ~0.7

20 ~0.6 ~0.5

30 ~0.4 ~0.3

Data presented are approximations derived from published graphical data and are intended for

illustrative purposes.[7]

Table 2: Time-Dependent Inhibition of Dll4 and Hey1 mRNA Expression by 30 µM TAT-ANK

Time (hours)
Relative Dll4 mRNA
Expression (Fold Change)

Relative Hey1 mRNA
Expression (Fold Change)

0 1.0 1.0

6 ~0.7 ~0.6

12 ~0.5 ~0.4

24 ~0.4 ~0.3

Data presented are approximations derived from published graphical data and are intended for

illustrative purposes.[7]
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Table 3: Effect of TAT-ANK on Tumor Growth in a Mouse Xenograft Model

Treatment Group
Mean Tumor Volume (mm³)
at Day 21

Percentage Tumor Growth
Inhibition (%)

Control (TAT-Scrambled) ~1200 0

TAT-ANK ~600 ~50

Data presented are approximations derived from published graphical data and are intended for

illustrative purposes.

Signaling Pathway and Experimental Workflow
Dll4-Notch1 Signaling Pathway and TAT-ANK Inhibition
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Caption: Dll4-Notch1 signaling pathway and the inhibitory mechanism of TAT-ANK.
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Experimental Workflow for TAT-ANK Evaluation

Peptide Synthesis & Preparation
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Caption: Experimental workflow for the synthesis and evaluation of TAT-ANK.

Experimental Protocols
TAT-ANK Peptide Synthesis and Purification
Objective: To synthesize and purify the TAT-ANK peptide (YGRKKRRQRRR-

QTLQAELLVVYGA).
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Materials:

Fmoc-protected amino acids

Rink Amide MBHA resin

N,N-Dimethylformamide (DMF)

Piperidine

DIPEA (N,N-Diisopropylethylamine)

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dichloromethane (DCM)

Acetonitrile (ACN)

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Mass spectrometer

Protocol:

Peptide Synthesis:

1. Perform solid-phase peptide synthesis using an automated peptide synthesizer.

2. Use Fmoc chemistry to sequentially couple the amino acids onto the Rink Amide resin.

3. For each coupling cycle, deprotect the Fmoc group with 20% piperidine in DMF.

4. Activate the next amino acid with HBTU and DIPEA in DMF and couple it to the resin.

Cleavage and Deprotection:
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1. Once synthesis is complete, wash the resin with DCM.

2. Cleave the peptide from the resin and remove side-chain protecting groups using a

cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room

temperature.

3. Precipitate the crude peptide in cold diethyl ether and centrifuge to pellet.

4. Wash the peptide pellet with cold ether and air dry.

Purification:

1. Dissolve the crude peptide in a minimal amount of ACN/water.

2. Purify the peptide by reverse-phase HPLC on a C18 column using a water/ACN gradient

containing 0.1% TFA.

3. Collect fractions and analyze for purity by analytical HPLC.

Characterization:

1. Pool the pure fractions and lyophilize.

2. Confirm the identity of the peptide by mass spectrometry to ensure the correct molecular

weight (2946.41 g/mol ).[5]

In Vitro HUVEC Treatment and Gene Expression
Analysis
Objective: To quantify the effect of TAT-ANK on the expression of Notch target genes in

HUVECs.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (e.g., EGM-2)
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TAT-ANK and TAT-scrambled (control) peptides

RNA extraction kit (e.g., RNeasy Kit)

cDNA synthesis kit

qPCR master mix

Primers for Dll4, Hey1, and a housekeeping gene (e.g., GAPDH)

Protocol:

Cell Culture:

1. Culture HUVECs in endothelial cell growth medium at 37°C and 5% CO2.

2. Seed cells in 6-well plates and grow to 80-90% confluency.

Peptide Treatment:

1. Prepare solutions of TAT-ANK and TAT-scrambled peptides in sterile PBS or culture

medium.

2. For dose-response experiments, treat cells with increasing concentrations of TAT-ANK

(e.g., 10, 20, 30 µM) for a fixed time (e.g., 24 hours).[7]

3. For time-course experiments, treat cells with a fixed concentration of TAT-ANK (e.g., 30

µM) for different durations (e.g., 6, 12, 24 hours).[7]

4. Include an untreated control and a TAT-scrambled control.

RNA Extraction and RT-qPCR:

1. After treatment, lyse the cells and extract total RNA using a commercial kit according to

the manufacturer's instructions.

2. Synthesize cDNA from the extracted RNA.
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3. Perform quantitative real-time PCR (qPCR) using primers for Dll4, Hey1, and the

housekeeping gene.

4. Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the

housekeeping gene and comparing to the untreated control.[8]

Immunoprecipitation for NICD-RBPJ Interaction
Objective: To demonstrate that TAT-ANK inhibits the interaction between the Notch1

Intracellular Domain (NICD) and RBP-J.

Materials:

HUVECs

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Antibody against RBP-J

Antibody against NICD

Protein A/G magnetic beads

TAT-ANK and TAT-scrambled peptides

SDS-PAGE gels and Western blotting reagents

Protocol:

Cell Treatment and Lysis:

1. Culture and treat HUVECs with 30 µM TAT-ANK or TAT-scrambled peptide for 6 hours.[7]

2. Wash cells with cold PBS and lyse with ice-cold lysis buffer.

3. Centrifuge the lysate to pellet cell debris and collect the supernatant (whole-cell lysate).

Immunoprecipitation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://files.core.ac.uk/download/pdf/132608686.pdf
https://www.researchgate.net/figure/TAT-ANK-inhibited-Dll4-Notch1-signalling-a-b-Human-umbilical-vein-endothelial-cells_fig2_356387953
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Pre-clear the lysate by incubating with protein A/G beads for 1 hour.

2. Incubate the pre-cleared lysate with an anti-RBP-J antibody overnight at 4°C with gentle

rotation.

3. Add fresh protein A/G beads and incubate for another 2-3 hours to capture the antibody-

protein complexes.

4. Wash the beads several times with lysis buffer to remove non-specific binding.

Western Blotting:

1. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

2. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

3. Probe the membrane with an anti-NICD antibody to detect the amount of NICD that co-

precipitated with RBP-J.

4. Analyze the whole-cell lysate as an input control to ensure equal protein loading.

In Vivo Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of TAT-ANK in a xenograft mouse model.

Materials:

Immunocompromised mice (e.g., BALB/c nude mice)

Tumor cells (e.g., Lewis Lung Carcinoma - LLC, or a human cancer cell line)

Sterile PBS

TAT-ANK and TAT-scrambled peptides

Calipers for tumor measurement

Protocol:
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Tumor Cell Implantation:

1. Harvest tumor cells from culture and resuspend in sterile PBS.

2. Subcutaneously inject the tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[6]

[9]

3. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

Treatment Administration:

1. Randomize mice into treatment groups (e.g., TAT-ANK and TAT-scrambled control).

2. Administer the peptides (e.g., via intraperitoneal or intravenous injection) at a

predetermined dose and schedule (e.g., daily or every other day).

Tumor Growth Monitoring:

1. Measure tumor dimensions with calipers every 2-3 days.

2. Calculate tumor volume using the formula: Volume = (length x width²) / 2.[10]

3. Monitor animal body weight and overall health throughout the study.

Endpoint Analysis:

1. At the end of the study (e.g., after 21 days or when tumors reach a predetermined size),

euthanize the mice.

2. Excise the tumors, weigh them, and process for further analysis (e.g., histology,

immunohistochemistry).

3. Calculate the percentage of tumor growth inhibition compared to the control group.[11]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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